molecular formula C24H23NO5 B11397363 N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11397363
M. Wt: 405.4 g/mol
InChI Key: CZQCGMONTCCCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic compound featuring a furo[2,3-f]chromen core fused with a furan ring and substituted with methyl groups at positions 3, 4, and 7. The acetamide side chain at position 8 includes a 4-methoxybenzyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-9-19-22(23-21(13)14(2)12-29-23)15(3)18(24(27)30-19)10-20(26)25-11-16-5-7-17(28-4)8-6-16/h5-9,12H,10-11H2,1-4H3,(H,25,26)

InChI Key

CZQCGMONTCCCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)OC)C)C4=C1C(=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps:

    Formation of the Furochromen Core: The initial step involves the construction of the furochromen core. This can be achieved through a cyclization reaction of appropriate precursors, such as 3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-carboxylic acid, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via an amide coupling reaction. This involves reacting the furochromen derivative with an appropriate amine, such as 4-methoxybenzylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amides.

Scientific Research Applications

Synthesis Methodology

The synthesis of N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multi-step organic reactions including:

  • Formation of the Furochromene Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation with Methoxybenzyl Group : This step introduces the methoxybenzyl substituent to enhance the compound's pharmacological profile.
  • Acetylation : The final modification involves acetylating the amine group to yield the target compound.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.53

These results suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. Preliminary screening indicated effective inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosaModerate inhibition observed
Candida albicansSignificant antifungal activity

These findings position the compound as a candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

In silico studies have suggested that this compound may inhibit the enzyme lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. Molecular docking studies indicate favorable binding interactions that warrant further investigation into its anti-inflammatory properties.

Case Studies and Research Insights

Several research groups have focused on exploring the applications of this compound in depth:

  • Anticancer Studies : A study published in ACS Omega highlighted the synthesis and evaluation of related compounds showing similar anticancer activities, paving the way for further exploration of structural analogs with enhanced efficacy .
  • Antimicrobial Research : Research from RSC Advances demonstrated significant antimicrobial activity of structurally related compounds, suggesting a broader application of furochromene derivatives in combating resistant strains .
  • Molecular Docking Studies : Investigations into the binding affinity of this compound to various biological targets indicate its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Varied Acetamide Substituents

The 4-methoxybenzyl group on the acetamide nitrogen is a critical structural feature. Substitution at this position significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 1,3-Benzodioxol-5-ylmethyl C24H21NO6 419.433 Higher lipophilicity due to benzodioxole
N-(3-Methoxypropyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide 3-Methoxypropyl C21H25NO5 372.25 Improved solubility from aliphatic chain
N-(3-Methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 3-Methoxybenzyl C24H23NO6 421.45 Altered receptor specificity (meta vs. para substitution)

Key Observations :

  • The 4-methoxybenzyl group (target compound) may enhance receptor binding specificity compared to its 3-methoxybenzyl analog, as para-substituted aromatic groups often exhibit better steric alignment with hydrophobic binding pockets .
  • The 1,3-benzodioxol-5-ylmethyl analog (C24H21NO6) has a higher molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Heterocyclic Systems with Similar Acetamide Linkages

Imidazo[2,1-b]Thiazole Derivatives ()

Compounds such as 5l (C30H29ClN6O2S) and 5m (C29H27FN6OS) share the acetamide linkage but feature imidazo[2,1-b]thiazole cores instead of furochromen. These exhibit potent cytotoxicity:

  • 5l : IC50 = 1.4 µM against MDA-MB-231 breast cancer cells, outperforming sorafenib (IC50 = 5.2 µM) .
  • 5m : Moderate activity (IC50 = 22.6 µM against HepG2), highlighting the role of the 4-fluorobenzyl group in selectivity .

Comparison with Target Compound :

  • The 4-methoxybenzyl group in the target compound could mimic the 4-methoxybenzylpiperazine moiety in 5l , which contributes to VEGFR2 inhibition (5.72% at 20 µM) .
Pyridazin-3(2H)-one Derivatives ()

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are specific FPR2 agonists, activating calcium mobilization in neutrophils. The 4-methoxybenzyl group here is critical for FPR2 selectivity over FPR1 .

Relevance to Target Compound :

  • The shared 4-methoxybenzyl-acetamide motif suggests the target compound may also interact with GPCRs like FPR2, though this requires experimental validation.

Structural Impact on Physicochemical Properties

  • Molecular Weight and Solubility :
    • Target compound (estimated MW ~420–430 g/mol): Likely moderate solubility due to the aromatic furochromen core.
    • 3-Methoxypropyl analog (MW 372.25 g/mol): Lower molecular weight and aliphatic chain may enhance solubility .

Biological Activity

N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide, a compound with the CAS Number 853900-53-5, is part of a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO5, with a molecular weight of 405.44 g/mol. The structure includes a furochromene moiety which is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives of furochromene have shown substantial free radical scavenging activity in various assays (DPPH and ABTS methods), suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For example:

  • Cell Line Studies : Compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : It has shown moderate inhibitory activity against AChE with IC50 values around 19.2 µM .
  • Butyrylcholinesterase (BChE) : Similar activity was observed against BChE with IC50 values near 13.2 µM .

These properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various furochromene derivatives using DPPH and ABTS assays. The results indicated that the methoxy-substituted derivatives exhibited enhanced antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control1015
Compound A58
Compound B69

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that this compound exhibited significant antiproliferative effects with an IC50 value of approximately 3.1 µM.

Cell LineIC50 (µM)
MCF-73.1
HCT1165.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.